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Compound of Interest

Compound Name: (2-Methoxyphenyl)thiourea

Cat. No.: B073302 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for (2-
Methoxyphenyl)thiourea, a compound of interest in various research and development

applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these

analyses.

Spectroscopic Data
The spectroscopic data for (2-Methoxyphenyl)thiourea is summarized below, providing key

identifiers for structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectrum: The ¹H NMR spectrum of (2-Methoxyphenyl)thiourea is available through

spectral databases, which can be accessed for detailed analysis. Key proton signals are

anticipated in the aromatic and amine regions, characteristic of the compound's structure.

¹³C NMR Spectrum: The ¹³C NMR spectrum provides crucial information about the carbon

framework of the molecule. The expected chemical shifts would correspond to the methoxy

group, the aromatic carbons, and the thiourea carbon.
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Data Type Description Source

¹H NMR Data
Spectral data for proton

nuclear magnetic resonance.

Available from spectral

databases such as

SpectraBase.

¹³C NMR Data
Spectral data for carbon-13

nuclear magnetic resonance.

Specific peak data not publicly

available in the initial search.

Infrared (IR) Spectroscopy
The FT-IR spectrum of (2-Methoxyphenyl)thiourea would exhibit characteristic absorption

bands corresponding to its functional groups. While the complete spectrum is available from

suppliers like ChemicalBook, key expected absorptions are listed below.

Functional Group Expected Absorption Range (cm⁻¹)

N-H Stretch (amine) 3400-3250

C-H Stretch (aromatic) 3100-3000

C=S Stretch (thiourea) 1300-1100

C-O Stretch (ether)
1275-1200 (asymmetric), 1075-1020

(symmetric)

C-N Stretch 1335-1250

Mass Spectrometry (MS)
Mass spectrometry data is essential for determining the molecular weight and fragmentation

pattern of (2-Methoxyphenyl)thiourea.
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Data Type Description Value Source

Molecular Weight

The calculated

molecular weight of

the compound.

182.24 g/mol [1]

Mass Spectrum

Provides the mass-to-

charge ratio of the

parent ion and its

fragments.

Data available from

suppliers like

ChemicalBook.

[2]

Experimental Protocols
The following sections outline the general methodologies for obtaining the spectroscopic data

presented above. These protocols can be adapted for the specific analysis of (2-
Methoxyphenyl)thiourea.

NMR Spectroscopy
2.1.1. ¹H and ¹³C NMR Spectroscopy

Sample Preparation: A small amount of the (2-Methoxyphenyl)thiourea sample is dissolved

in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The concentration is

typically in the range of 5-25 mg/0.5 mL.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is used

for analysis.

¹H NMR Acquisition: The instrument is tuned to the proton frequency. A standard single-pulse

experiment is typically performed. Key parameters to set include the spectral width,

acquisition time, relaxation delay, and the number of scans. Tetramethylsilane (TMS) is

commonly used as an internal standard (0 ppm).

¹³C NMR Acquisition: The instrument is tuned to the carbon-13 frequency. A proton-

decoupled experiment is standard to simplify the spectrum to single lines for each unique

carbon. Key parameters include a wider spectral width compared to ¹H NMR, a sufficient
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number of scans to achieve a good signal-to-noise ratio due to the low natural abundance of

¹³C, and a relaxation delay. The solvent peak is often used for calibration.

Infrared (IR) Spectroscopy
2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy of a Solid Sample

Sample Preparation (KBr Pellet Method):

A small amount of the solid (2-Methoxyphenyl)thiourea sample (1-2 mg) is finely ground

with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate

mortar and pestle.[3]

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[3]

Instrumentation: An FTIR spectrometer is used for the analysis.

Data Acquisition: A background spectrum of a blank KBr pellet is first recorded. The sample

pellet is then placed in the sample holder, and the infrared spectrum is recorded over a

typical range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or

absorbance versus wavenumber.

Mass Spectrometry
2.3.1. Electron Ionization (EI) Mass Spectrometry

Sample Introduction: A small amount of the (2-Methoxyphenyl)thiourea sample is

introduced into the mass spectrometer, typically via a direct insertion probe for solid samples

or after separation by gas chromatography for volatile compounds. The sample is vaporized

in the ion source.

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy

electron beam (typically 70 eV). This causes the molecules to ionize, primarily forming a

molecular ion (M⁺˙), and to fragment into smaller charged ions.[4][5]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: An electron multiplier or other detector records the abundance of each ion at a

specific m/z value, generating the mass spectrum.

Workflow Diagram
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like (2-Methoxyphenyl)thiourea.
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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